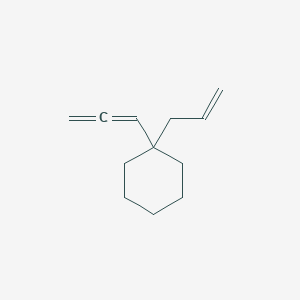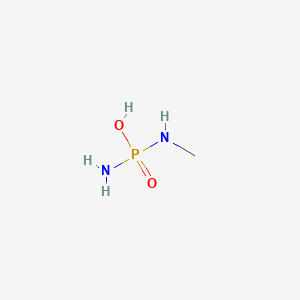
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide: is a chemical compound belonging to the pyridinium class This compound is characterized by the presence of a pyridinium ring substituted with three phenyl groups at positions 2, 4, and 6, and a phenylmethyl group at position 1 The iodide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide typically involves the reaction of 2,4,6-triphenylpyridine with benzyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where the iodide ion is replaced by other nucleophiles such as cyanide or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridinium N-oxide.
Reduction: Formation of 2,4,6-triphenyl-1-(phenylmethyl)pyridine.
Substitution: Formation of 2,4,6-triphenyl-1-(phenylmethyl)pyridinium cyanide.
Scientific Research Applications
Chemistry: Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide is used as a precursor in the synthesis of various organic compounds. It serves as a building block in the construction of complex molecular architectures.
Biology: In biological research, this compound is used as a probe to study the interactions between pyridinium derivatives and biological macromolecules such as proteins and nucleic acids.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for the exploration of structure-activity relationships.
Industry: In the industrial sector, this compound is used in the development of materials with specific electronic or optical properties. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. Alternatively, it can interact with receptors on the cell surface, modulating signal transduction pathways. The phenyl groups and the pyridinium ring play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate
- Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, bromide
- Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, chloride
Comparison: Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility. Compared to its perchlorate, bromide, and chloride counterparts, the iodide derivative may exhibit different chemical behaviors, particularly in nucleophilic substitution reactions. The larger size and lower electronegativity of the iodide ion can lead to distinct reaction pathways and products.
Properties
CAS No. |
61777-27-3 |
|---|---|
Molecular Formula |
C30H24IN |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
1-benzyl-2,4,6-triphenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C30H24N.HI/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;/h1-22H,23H2;1H/q+1;/p-1 |
InChI Key |
DDWSMWQRVJRDMC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,4,6-trimethylbenzene)](/img/structure/B14549451.png)







![3,9-Dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14549478.png)

![6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14549491.png)

